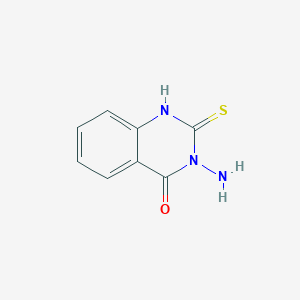

3-氨基-2-巯基-3H-喹唑啉-4-酮

描述

Quinazolin-4(3H)-ones are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities. The compound 3-Amino-2-mercapto-3H-quinazolin-4-one is a derivative of quinazolinone, which is known for its potent analgesic, anti-inflammatory, and antimicrobial properties . These compounds are considered "privileged" pharmacophores in drug development due to their structural versatility and biological relevance .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones can be achieved through various environmentally benign methods. An electrochemical protocol has been developed for the synthesis of quinazolin-4(3H)-one derivatives from α-keto acids and 2-aminobenzamides, which proceeds without the need for metal catalysts, bases, or external oxidants and produces CO2 as a by-product . Another method involves the use of 2-aminobenzamides and orthoesters in the presence of acetic acid, which allows for the synthesis of a range of quinazolin-4(3H)-ones under reflux conditions . Additionally, a one-pot cascade synthesis using nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols has been reported, which is efficient and environmentally friendly .

Molecular Structure Analysis

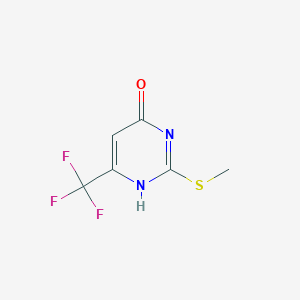

The molecular structure of quinazolin-4(3H)-ones is characterized by a bicyclic system containing nitrogen atoms at the 1- and 3-positions. The presence of substituents on the quinazolinone ring can significantly influence the compound's properties and biological activity. For instance, the introduction of a mercapto group at the 2-position and various substituents at the N-3 position can lead to compounds with enhanced analgesic and anti-inflammatory activities .

Chemical Reactions Analysis

Quinazolin-4(3H)-ones can undergo various chemical reactions due to their reactive sites. For example, 3-amino-2-methyl-quinazolin-4(3H)-ones can be synthesized from benzoxazinones using a tandem microwave-assisted process, and their functional free 3-amino group can be further derivatized to acetamides or arylamides . Moreover, the synthesis of 2-[mercapto(cyano)methylene]-1,2,3,4-tetrahydroquinazolin-4-ones from 2-cyanomethylquinazolin-4(3H)-ones has been described, showcasing the versatility of the quinazolinone scaffold in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-ones are influenced by their molecular structure and substituents. These compounds typically have well-defined melting points, and their structures can be elucidated using techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS . The introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and overall stability. For instance, the presence of a mercapto group can enhance the nucleophilicity of the compound, which may be exploited in further chemical reactions .

科学研究应用

1. Lanthanum-Selective Sensors

- Application Summary: 3-Amino-2-mercapto-3H-quinazolin-4-one is used as a suitable carrier for La (III) ion in the creation of new solvent polymeric membrane (PME) and coated graphite (CGE) electrodes .

- Methods of Application: The sensors exhibited a Nernstian response for La (III) ion over a wide concentration range with a fast response time .

- Results: The sensors were used in the determination of lanthanum ions in spiked water sample and also utilized for indirect determination of fluoride content of two mouth wash preparation samples .

2. DNA Photo-Disruptive and Molecular Docking Studies

- Application Summary: 3-Amino-2-methyl-quinazolin-4 (3 H )-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process .

- Methods of Application: A novel green microwave-assisted protocol has been developed, which involved the attack of hydrazides on benzoxazinones .

- Results: Eight out of the eleven 3-amino-2-methyl-quinazolin-4 (3 H )-ones were found photo-active towards plasmid DNA under UVB, and four under UVA irradiation .

3. Analgesic and Anti-Inflammatory

- Application Summary: 3H-quinazolin-4-one derivatives are used as analgesic and anti-inflammatory agents .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

4. Antimicrobial Activity

- Application Summary: The sodium salt of 2- mercapto-3-phenyl-quinazolin-4 (3H)-one on condensing with substituted aroyl chloride yielded thioesters of 3-phenyl-quinazolin-4 (3H)-one .

- Methods of Application: All the synthesized thioesters were screened for their antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis .

- Results: The specific results or outcomes obtained are not provided in the source .

5. Anticancer Activity

- Application Summary: Quinazolin-4(3H)-one derivatives exhibit anticancer effects .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

6. Antimicrobial and Antifungal Activity

- Application Summary: Many substituted quinazolinone derivatives possess a wide range of bioactivities such as antimicrobial and antifungal activities .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

7. Antimalarial Activity

- Application Summary: Many substituted quinazoline and quinazolinone derivatives, including 3-Amino-2-mercapto-3H-quinazolin-4-one, possess a wide range of bioactivities such as antimalarial .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

8. Antidepressant Activity

- Application Summary: Many substituted quinazoline and quinazolinone derivatives, including 3-Amino-2-mercapto-3H-quinazolin-4-one, possess a wide range of bioactivities such as antidepressant .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes obtained are not provided in the source .

未来方向

Quinazolinone and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . Future research may focus on the development and identification of novel molecules as anticonvulsant agents by the synthesis of some novel quinazolinone derivatives with improved biological activity .

属性

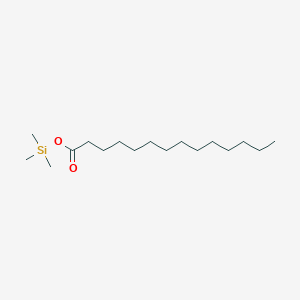

IUPAC Name |

3-amino-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPVOZIFQMSLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352426 | |

| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-mercapto-3H-quinazolin-4-one | |

CAS RN |

16951-33-0 | |

| Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)